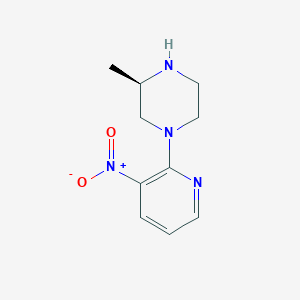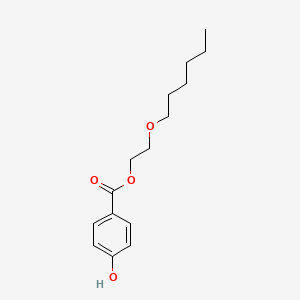
1,2-Bis(dichloromethylsilyl)dichloroethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dichloromethylsilyl)dichloroethylene is a chemical compound with the molecular formula C4H6Cl4Si2 It is known for its unique structure, which includes two dichloromethylsilyl groups attached to a dichloroethylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloromethylsilyl)dichloroethylene can be synthesized through several methods. One common approach involves the reaction of dichloromethylsilane with dichloroethylene under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored closely to maintain optimal conditions, such as temperature and pressure, to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dichloromethylsilyl)dichloroethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding siloxane derivatives.
Reduction: Reduction reactions can convert the dichloromethyl groups to methyl groups, altering the compound’s properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used to replace chlorine atoms, often in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(dichloromethylsilyl)dichloroethylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive agents.
Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty polymers and coatings, where its unique properties enhance performance.
Mécanisme D'action
The mechanism by which 1,2-Bis(dichloromethylsilyl)dichloroethylene exerts its effects involves its ability to interact with various molecular targets. The dichloromethylsilyl groups can form strong bonds with other molecules, facilitating the formation of complex structures. This interaction is crucial in its applications in catalysis and materials science, where it helps in the formation of stable and efficient catalysts and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,4-Dimethyl-1,1,4,4-tetrachloro-1,2-disilethylene: Another related compound with distinct properties due to its different substituents.
Uniqueness
1,2-Bis(dichloromethylsilyl)dichloroethylene stands out due to its specific combination of dichloromethylsilyl groups and dichloroethylene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C4H2Cl6Si2 |
|---|---|
Poids moléculaire |
318.9 g/mol |
InChI |
InChI=1S/C4H2Cl6Si2/c5-1(11-3(7)8)2(6)12-4(9)10/h3-4H |
Clé InChI |
LKSULCBHUOKOHT-UHFFFAOYSA-N |
SMILES canonique |
C([Si]C(=C([Si]C(Cl)Cl)Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


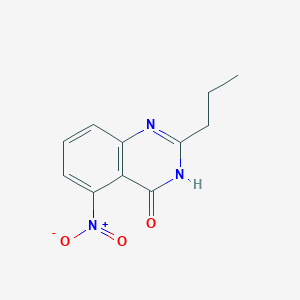
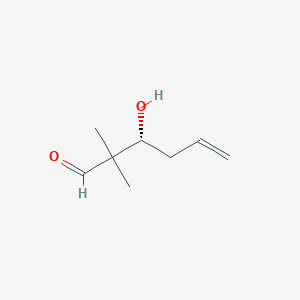
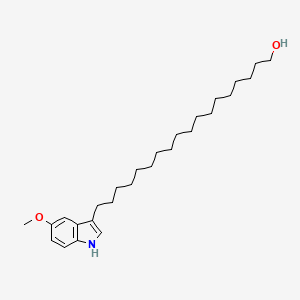
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
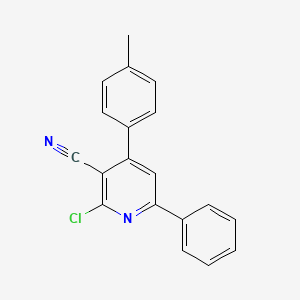
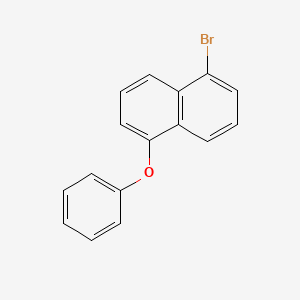
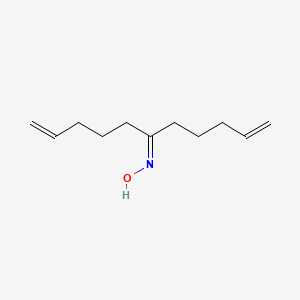
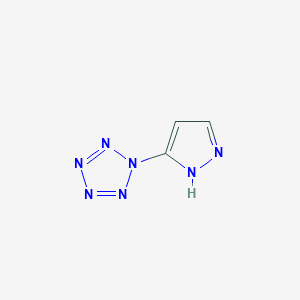
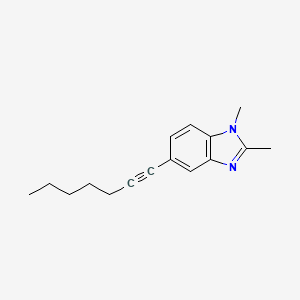

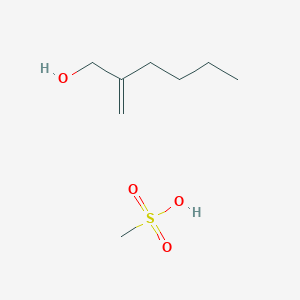
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)
